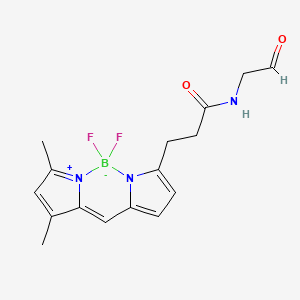

Bodipy-aminoacetaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C16H18BF2N3O2 |

|---|---|

Molecular Weight |

333.1 g/mol |

IUPAC Name |

3-(2,2-difluoro-10,12-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-(2-oxoethyl)propanamide |

InChI |

InChI=1S/C16H18BF2N3O2/c1-11-9-12(2)21-15(11)10-14-4-3-13(22(14)17(21,18)19)5-6-16(24)20-7-8-23/h3-4,8-10H,5-7H2,1-2H3,(H,20,24) |

InChI Key |

FEJFCCFULPNZBU-UHFFFAOYSA-N |

Canonical SMILES |

[B-]1(N2C(=CC=C2CCC(=O)NCC=O)C=C3[N+]1=C(C=C3C)C)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of BODIPY-Aminoacetaldehyde: A Technical Guide for Fluorescent Probe Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and application of BODIPY-aminoacetaldehyde (BAAA), a fluorescent probe crucial for the identification and isolation of cells with high aldehyde dehydrogenase (ALDH) activity. ALDH is a key enzyme in cellular detoxification and is increasingly recognized as a marker for various stem and cancer stem cells. The ability to fluorescently label and isolate these cell populations is of paramount importance in fields ranging from regenerative medicine to oncology.

This guide provides detailed experimental protocols, quantitative data summaries, and visual diagrams to facilitate the successful synthesis and application of this powerful research tool.

Core Concepts and Applications

This compound is a cell-permeable fluorescent substrate for ALDH.[1][2][3][4][5] Its precursor, this compound diethyl acetal (B89532) (BAAA-DA), is a stable compound that can be synthesized and stored.[1][2][4][6] Immediately before use, BAAA-DA is converted to the active aldehyde, BAAA, through acid hydrolysis.[1][2][4][6]

Once inside the cell, BAAA is oxidized by ALDH to its corresponding carboxylate, BODIPY-aminoacetate (BAA).[1][6] This enzymatic conversion results in a negatively charged molecule that is trapped within the cell, leading to an accumulation of fluorescence in cells with high ALDH activity.[1][6] This principle allows for the identification and sorting of ALDH-positive cells using techniques such as flow cytometry.

Synthesis of this compound Diethyl Acetal (BAAA-DA)

The synthesis of the stable precursor, BAAA-DA, involves the reaction of an amine-reactive BODIPY dye with aminoacetaldehyde diethyl acetal.[1][6] The following protocol is adapted from established methods.[1][6]

Materials and Reagents

| Reagent | Supplier | Catalog Number (Example) | Notes |

| 4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-propionic acid, succinimidyl ester (BODIPY FL, SE) | Molecular Probes | D-2184 | Amine-reactive fluorescent dye |

| Aminoacetaldehyde diethyl acetal (AAA-DA) | Aldrich | Not specified in source | Reactant with the primary amine |

| Dry Tetrahydrofuran (B95107) (THF) | Various | - | Anhydrous solvent is crucial |

| Methylene (B1212753) chloride | Various | - | For dissolution and chromatography |

| Ethyl acetate (B1210297) | Various | - | Eluent for chromatography |

| Hexane | Various | - | Eluent for chromatography |

| Silica (B1680970) gel (230-400 mesh) | Various | - | For column chromatography |

Experimental Protocol

-

Reaction Setup: In an amber vial to protect the photosensitive BODIPY dye, dissolve 5 mg (13 μmol) of BODIPY FL, SE in a minimal amount of dry tetrahydrofuran (THF).[1]

-

Addition of Reactant: To the BODIPY FL, SE solution, add dropwise a solution of 2.8 μl (19 μmol) of aminoacetaldehyde diethyl acetal (AAA-DA) dissolved in 0.1 ml of dry THF.[1]

-

Reaction: Cap the vial and stir the reaction mixture in the dark at room temperature for 30 minutes.[6]

-

Solvent Removal: After the reaction is complete, evaporate the THF under reduced pressure.[6]

-

Purification:

-

Dissolve the residue in a minimal volume of methylene chloride.[6]

-

Prepare a short-plug column using a pipette filled with silica gel (230-400 mesh).[6]

-

Apply the dissolved product to the silica gel column.

-

Elute the product using a 1:1 mixture of ethyl acetate and hexane.[6]

-

The product, BAAA-DA, will be recovered as an orange solid with an Rf value of 0.26 in this solvent system.[6]

-

-

Storage: The purified BAAA-DA can be stored at -20°C for future use.[6] The reaction should yield a quantitative amount of the orange solid product.[6]

References

- 1. Isolation of primitive human hematopoietic progenitors on the basis of aldehyde dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. abscience.com.tw [abscience.com.tw]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Mechanism and Application of BODIPY-Aminoacetaldehyde for Measuring Aldehyde Dehydrogenase Activity

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehyde Dehydrogenases (ALDHs) constitute a superfamily of NAD(P)+-dependent enzymes critical for cellular homeostasis. Their primary function is the detoxification of both endogenous and exogenous aldehydes by catalyzing their oxidation to the corresponding carboxylic acids.[1][2] Beyond detoxification, ALDHs play essential roles in various biological processes, including the biosynthesis of retinoic acid (RA), a key regulator of cell differentiation, and the mitigation of oxidative stress by eliminating reactive oxygen species (ROS).[3][4]

Elevated ALDH activity has been identified as a robust, functional biomarker for a variety of normal and malignant stem and progenitor cells, often referred to as cancer stem cells (CSCs).[3][4] High ALDH activity in CSCs is strongly associated with increased tumorigenicity, resistance to chemotherapy, and poor clinical prognosis.[4][5] Consequently, the accurate measurement of ALDH activity is crucial for identifying, isolating, and characterizing these cell populations.

The ALDEFLUOR™ assay is a leading method for this purpose, utilizing the fluorescent substrate BODIPY™-aminoacetaldehyde (BAAA) to detect intracellular ALDH activity.[1][6] This guide provides an in-depth examination of the core mechanism of BAAA, detailed experimental protocols, and its application in cellular research.

Core Mechanism of Action

The functionality of the BAAA-based assay hinges on a two-step enzymatic and cellular retention process. The substrate is engineered to be cell-permeable and non-fluorescent until it is enzymatically altered within a viable cell.

-

Cellular Uptake: The uncharged, non-toxic BAAA substrate freely diffuses across the plasma membrane into the cytoplasm.[1][6]

-

Enzymatic Conversion: Inside the cell, ALDH enzymes recognize the aldehyde moiety of BAAA. In the presence of the cofactor NAD(P)+, ALDH catalyzes the oxidation of BAAA into its corresponding carboxylate, BODIPY™-aminoacetate (BAA).[1][2][7]

-

Fluorescent Product Retention: The product of this reaction, BAA, possesses a net negative charge. This charge prevents it from passively diffusing back across the intact cellular membrane.[7][8] The assay buffer is also supplemented with inhibitors of ATP-binding cassette (ABC) transporters, which actively prevents the efflux of BAA from the cell.[6][9]

-

Signal Generation: The intracellular accumulation of the negatively charged BAA leads to a bright fluorescent signal that is directly proportional to the ALDH enzyme activity within that cell.[6] This fluorescence can be readily detected and quantified using flow cytometry.

dot

Caption: Mechanism of BODIPY-Aminoacetaldehyde (BAAA) action.

The ALDEFLUOR™ Assay System: Key Components

Commercial kits, such as ALDEFLUOR™, provide a standardized system for measuring ALDH activity. The core components include:

-

BODIPY™-Aminoacetaldehyde Diethyl Acetal (B89532) (BAAA-DA): BAAA itself is labile. Therefore, it is supplied as a stable diethyl acetal precursor (BAAA-DA).[7][10] Immediately prior to the experiment, BAAA-DA is activated by hydrolysis under acidic conditions (e.g., using hydrochloric acid) to generate the active BAAA substrate.[11][12]

-

Diethylaminobenzaldehyde (DEAB): DEAB is a potent, broad-spectrum inhibitor of ALDH activity.[6][13] A parallel sample is treated with DEAB to serve as a negative control. This DEAB-treated sample defines the baseline fluorescence and allows for the precise gating of the ALDH-bright (ALDHbr) cell population during flow cytometry analysis.[1][11]

-

ALDEFLUOR™ Assay Buffer: This buffer is specifically formulated to maintain cell viability and contains one or more ABC transporter inhibitors.[6] These inhibitors are crucial for preventing the active removal of the fluorescent BAA product from the cell, thereby ensuring signal retention and maximizing sensitivity.[9]

Experimental Protocol: Flow Cytometry Analysis

The following is a generalized protocol for the identification and quantification of ALDH-positive cells using a BAAA-based assay and flow cytometry. Optimization of cell concentration and incubation times is often necessary for different cell types.[14]

dot

Caption: Standard workflow for ALDH activity measurement.

Detailed Steps:

-

Cell Preparation: Prepare a single-cell suspension from your tissue or cell culture. Ensure high viability. Resuspend cells in ALDEFLUOR™ Assay Buffer at an optimal concentration (e.g., 1 x 10^6 cells/mL for hematopoietic cells).[8]

-

Reagent Activation: Activate the BAAA-DA substrate according to the manufacturer's instructions to form BAAA.

-

Sample Setup: For each sample, prepare two tubes: a "Test" tube and a "Control" tube.

-

Inhibitor Addition: Add the ALDH inhibitor, DEAB, to the "Control" tube. This will establish the background fluorescence.[8]

-

Substrate Staining: Add the activated BAAA substrate to both "Test" and "Control" tubes. Mix immediately.

-

Incubation: Incubate the cells at 37°C for 30 to 60 minutes.[15] The optimal time can vary between cell types and should be determined empirically.[14]

-

Analysis: Following incubation, pellet the cells by centrifugation and resuspend them in cold assay buffer. Analyze the samples on a flow cytometer. The BAA fluorescent product is typically excited by a 488 nm laser and its emission is detected in the green channel (e.g., a 530/30 bandpass filter, similar to FITC).[1][16]

-

Gating Strategy: Use the DEAB-treated "Control" sample to set a gate that defines the ALDH-negative or background population. Apply this gate to the "Test" sample to identify the ALDH-bright (ALDHbr) population, which will exhibit significantly higher fluorescence.[16]

Quantitative Data and Assay Optimization

| Parameter | General Recommendation | Optimization Considerations | Rationale & References |

| Cell Concentration | 1 x 10^6 cells/mL | Test range from 1x10^5 to 2x10^6 cells/mL | High concentrations can deplete substrate; low concentrations can yield weak signals. Some cell lines (e.g., SK-BR-3) show better signals at lower concentrations.[9][14] |

| Incubation Time | 30 - 60 minutes at 37°C | Test 15, 30, 45, and 60 minutes | Optimal time balances substrate conversion with potential product efflux or cell stress. Some cell lines show decreased fluorescence after 45 minutes.[14][15] |

| DEAB Concentration | Per manufacturer's protocol | Increase up to 10-fold | Cells with extremely high ALDH activity may require a higher concentration of DEAB for complete inhibition and accurate background definition.[14][17] |

| Efflux Inhibitors | Included in assay buffer | Add Verapamil (50-100 µM) or Probenecid (2.5 mM) | Different cell types express different ABC transporters. If signal is weak, additional or alternative efflux inhibitors may be required.[6][17] |

Applications and Relation to Signaling Pathways

The measurement of ALDH activity using BAAA is a cornerstone technique for stem cell biology and cancer research.

Key Applications:

-

Identification and Isolation of CSCs: The assay is widely used to isolate ALDHbr populations from solid tumors (e.g., breast, lung, colon) and hematological malignancies.[3][5][18] These isolated cells can then be used for functional studies, drug screening, and xenotransplantation models.

-

Prognostic Marker: High percentages of ALDHbr cells in tumors often correlate with resistance to therapy and poorer patient outcomes.[3]

-

Normal Stem Cell Biology: The technique is also used to isolate and study normal tissue-specific stem and progenitor cells from sources like hematopoietic tissue and mammary glands.[7][19]

Relevance to Cellular Signaling: High ALDH activity is not merely a marker but a functional contributor to the stem cell phenotype, primarily through its role in key signaling and protective pathways.

dot

Caption: Role of ALDH in key cellular pathways.

-

Retinoic Acid (RA) Signaling: ALDH enzymes, particularly ALDH1A isoforms, are the rate-limiting step in the synthesis of RA from retinal.[4][20] RA is a potent signaling molecule that binds to nuclear receptors (RAR/RXR) to regulate gene expression programs controlling cellular differentiation and proliferation.[3][4]

-

Cellular Detoxification and Stress Resistance: By metabolizing toxic aldehydes, which can cause DNA damage and protein adducts, ALDHs protect the genome and proteome of long-lived stem cells.[4] This function contributes directly to the resistance of CSCs to aldehyde-based chemotherapeutics (e.g., cyclophosphamide) and radiation therapy.[3]

-

Regulation by Oncogenic Pathways: The expression and activity of ALDH are often upregulated by oncogenic signaling pathways, including WNT/β-catenin and Akt/Erk signaling, further linking high ALDH activity to the malignant phenotype of CSCs.[3][5]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Aldehyde dehydrogenases in cancer stem cells: potential as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | ALDH1: A potential therapeutic target for cancer stem cells in solid tumors [frontiersin.org]

- 6. abscience.com.tw [abscience.com.tw]

- 7. Isolation of primitive human hematopoietic progenitors on the basis of aldehyde dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]

- 9. m.youtube.com [m.youtube.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. m.youtube.com [m.youtube.com]

- 12. caymanchem.com [caymanchem.com]

- 13. Identification of cancer-type specific expression patterns for active aldehyde dehydrogenase (ALDH) isoforms in ALDEFLUOR assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. stemcell.com [stemcell.com]

- 15. protocols.io [protocols.io]

- 16. researchgate.net [researchgate.net]

- 17. stemcell.com [stemcell.com]

- 18. stemcell.com [stemcell.com]

- 19. stemcell.com [stemcell.com]

- 20. researchgate.net [researchgate.net]

Unveiling the Photophysical Profile of Bodipy-Aminoacetaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core photophysical properties of Bodipy-aminoacetaldehyde (BAAA), a significant fluorescent substrate for aldehyde dehydrogenase (ALDH). We present a comprehensive overview of its spectral characteristics, detail the experimental protocols for its characterization, and visualize the key signaling pathway involved in its application. This document is intended to serve as a critical resource for researchers leveraging this powerful tool in cellular analysis and drug development.

Core Photophysical Properties

This compound is most commonly utilized in its stable precursor form, this compound diethyl acetal (B89532) (BAAA-DA). BAAA-DA is cell-permeable and non-fluorescent. Under acidic conditions or intracellularly, it is converted to this compound (BAAA). Subsequently, aldehyde dehydrogenase (ALDH), an enzyme often upregulated in stem cells and cancer stem cells, catalyzes the oxidation of BAAA to the highly fluorescent and cell-retained product, Bodipy-aminoacetate (BAA). The photophysical data presented below primarily pertains to the fluorescent product, BAA, which is the species detected in cellular assays.

| Property | Value | Solvent/Conditions | Reference |

| Excitation Maximum (λex) | 488 nm | In cells | [1] |

| Emission Maximum (λem) | 512 nm | In cells | [1] |

| Fluorescence Lifetime (τ) | ~5.87 ns | Water (for BodipyFL, a similar derivative) | [2] |

| Molar Extinction Coefficient (ε) | Not explicitly found for BAA. For a similar BODIPY-tyrosine conjugate, ε = 28,198 M⁻¹ cm⁻¹ | Acetonitrile (B52724) | [3] |

| Quantum Yield (Φ) | Not explicitly found for BAA. For a similar BODIPY-tyrosine conjugate, Φ = 0.17 | Acetonitrile | [3] |

Experimental Protocols

Detailed methodologies are crucial for the successful application and characterization of this compound. The following protocols are based on established methods for similar BODIPY dyes and their conjugates.

Synthesis of Bodipy-Amino Acid Conjugates

The synthesis of Bodipy-amino acid conjugates, such as those used for photophysical reference, typically involves a peptide coupling reaction.

Methodology:

-

Starting Materials: BODIPY-EDM (a carboxylic acid-functionalized BODIPY core) and the desired protected amino acid.

-

Coupling Reaction: The synthesis is carried out using a standard peptide coupling methodology. This often involves activating the carboxylic acid of the BODIPY dye with a coupling agent (e.g., HATU, HBTU) in the presence of an organic base (e.g., DIPEA) in an anhydrous organic solvent like acetonitrile or DMF.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Purification: The final product is purified using column chromatography on silica (B1680970) gel to yield the pure BODIPY-amino acid conjugate.

-

Characterization: The structure of the synthesized conjugate is confirmed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[3]

Measurement of Photophysical Properties

Accurate determination of the photophysical properties is essential for quantitative applications.

a) UV-Vis Absorption and Fluorescence Emission Spectroscopy:

-

Instrumentation: A UV-Vis spectrophotometer and a spectrofluorometer are required.

-

Sample Preparation: Solutions of the BODIPY dye are prepared in a suitable solvent (e.g., acetonitrile, DMSO, or PBS) at a concentration that yields an absorbance below 0.1 at the excitation wavelength to avoid inner filter effects.

-

Absorption Spectra: The absorption spectrum is recorded over a relevant wavelength range (e.g., 300-700 nm) to determine the absorption maximum (λabs).

-

Emission Spectra: The fluorescence emission spectrum is recorded by exciting the sample at its absorption maximum. The emission wavelength range should be set to capture the entire emission profile.[3][4]

b) Fluorescence Quantum Yield (Φ) Determination:

-

Relative Method: The quantum yield is typically determined relative to a well-characterized standard with a known quantum yield (e.g., fluorescein (B123965) in 0.1 M NaOH, Φ = 0.95).[5]

-

Procedure:

-

Prepare a series of dilutions of both the sample and the standard in the same solvent.

-

Measure the absorbance at the excitation wavelength for each solution, ensuring it is below 0.1.

-

Measure the integrated fluorescence intensity for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²) where Φ_r is the quantum yield of the reference, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts s and r refer to the sample and the reference, respectively.[5]

-

c) Fluorescence Lifetime (τ) Measurement:

-

Instrumentation: Time-Correlated Single Photon Counting (TCSPC) or a frequency-domain fluorometer is used.

-

Procedure (TCSPC):

-

The sample is excited with a pulsed light source (e.g., a laser diode) at the appropriate wavelength.

-

The time difference between the excitation pulse and the arrival of the first emitted photon at the detector is measured.

-

This process is repeated many times to build up a histogram of photon arrival times.

-

The fluorescence lifetime is determined by fitting the decay curve with one or more exponential functions.[2]

-

Signaling Pathway and Experimental Workflow

The primary application of this compound is the detection of high ALDH activity in cells. This process involves a clear enzymatic conversion and subsequent signal detection.

References

Bodipy-Aminoacetaldehyde: A Technical Guide to its Application as a Novel Aldehyde Dehydrogenase Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehyde dehydrogenases (ALDHs) are a superfamily of NAD(P)+-dependent enzymes crucial for the detoxification of endogenous and exogenous aldehydes.[1] Elevated ALDH activity has been identified as a key biomarker for various stem and progenitor cells, including cancer stem cells (CSCs).[2][3] The ability to identify and isolate these cell populations is critical for research in regenerative medicine, oncology, and drug development. Bodipy-aminoacetaldehyde (BAAA) has emerged as a valuable tool for this purpose, acting as a cell-permeable fluorescent substrate for ALDH.[4] This technical guide provides an in-depth overview of BAAA, its mechanism of action, experimental protocols for its use, and a discussion of its substrate specificity.

Mechanism of Action

This compound is typically supplied as its more stable precursor, this compound diethyl acetal (B89532) (BAAA-DA).[5][6] BAAA-DA is chemically converted to the active substrate, BAAA, under acidic conditions prior to use.[4][6] The mechanism of ALDH activity detection using BAAA is a multi-step process that occurs within viable cells.

-

Cellular Uptake: The uncharged, lipophilic BAAA molecule freely diffuses across the cell membrane into the cytoplasm.[2][6]

-

Enzymatic Conversion: Inside the cell, ALDH enzymes catalyze the oxidation of the aldehyde group on BAAA. This reaction converts BAAA into its corresponding carboxylate, Bodipy-aminoacetate (BAA).[1][7]

-

Intracellular Retention: The resulting BAA molecule possesses a net negative charge and is therefore unable to passively exit the cell.[1][2] This leads to the accumulation of the fluorescent product within cells that have high ALDH activity.

-

Fluorescence Detection: The trapped BAA is highly fluorescent and can be detected using flow cytometry or fluorescence microscopy.[7] The intensity of the fluorescence signal is directly proportional to the ALDH enzyme activity within the cell.[2]

The workflow of this mechanism is illustrated in the diagram below.

Caption: Mechanism of BAAA uptake and conversion by ALDH.

Data Presentation: Substrate Specificity and Quantitative Analysis

A critical aspect of utilizing any enzymatic substrate is understanding its specificity and kinetic parameters. While this compound is a widely used substrate for measuring general ALDH activity, it is important to note that it is not specific for a single ALDH isoform .[5] Published research indicates that BAAA can be metabolized by numerous ALDH isoforms, and a given isoform can metabolize a variety of substrates.[5] This inherent promiscuity means that assays using BAAA, such as the ALDEFLUOR™ assay, measure the total or broad ALDH activity within a cell population rather than the activity of a specific isoform.[5]

Experimental Protocols

Synthesis of this compound Diethyl Acetal (BAAA-DA)

While detailed, step-by-step synthesis protocols for BAAA-DA are not widely published, the general chemical reaction involves the coupling of a BODIPY fluorophore with aminoacetaldehyde diethyl acetal (AAA-DA).[4] Specifically, the fluorescent compound BODIPY FL,SE is reacted with AAA-DA to yield the stable BAAA-DA precursor.[4] Researchers seeking to synthesize this compound would need to consult specialized literature in fluorescent dye chemistry. For most applications, BAAA-DA is commercially available from various suppliers.

ALDEFLUOR™ Assay for the Detection of ALDH Activity in Cell Suspensions

The ALDEFLUOR™ assay is the most common application of this compound for identifying and isolating cells with high ALDH activity (ALDHbr cells) by flow cytometry. The following is a generalized protocol; however, optimization for specific cell types is highly recommended.[8][9]

Materials:

-

ALDEFLUOR™ Kit (containing BAAA-DA, DEAB reagent, and assay buffer)

-

Cells of interest, prepared as a single-cell suspension

-

Standard cell culture media and reagents

-

Flow cytometer

Protocol:

-

Preparation of Activated BAAA: Prepare the activated this compound (BAAA) from the BAAA-DA precursor according to the manufacturer's instructions. This typically involves reconstitution in a provided solvent.

-

Cell Suspension Preparation: Resuspend cells in ALDEFLUOR™ assay buffer at a concentration of 1 x 106 cells/mL.[2]

-

Assay Setup: For each sample, prepare two tubes: a "test" sample and a "control" sample.

-

DEAB Control: To the "control" tube, add the specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB). DEAB is used to establish the baseline fluorescence and define the ALDH-positive gate.[2]

-

Substrate Addition: Add the activated BAAA solution to the "test" sample tube.

-

Incubation: Immediately after adding BAAA to the "test" tube, transfer half of the cell suspension from the "test" tube to the "control" tube (containing DEAB). Incubate both tubes for 30-60 minutes at 37°C, protected from light.[7] Incubation time may require optimization for different cell types.[9]

-

Cell Washing: Following incubation, centrifuge the cells and resuspend the pellet in fresh, cold ALDEFLUOR™ assay buffer.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The "control" sample (with DEAB) is used to set the gate for the ALDH-positive population. The "test" sample will show a population of cells with increased fluorescence, which are the ALDHbr cells.

The logical workflow for the ALDEFLUOR™ assay is depicted in the following diagram.

Caption: Workflow for the ALDEFLUOR™ assay.

Conclusion

This compound is a powerful tool for the detection and isolation of cells with high aldehyde dehydrogenase activity. Its utility in identifying stem and cancer stem cell populations has made it indispensable in many areas of biomedical research. While the substrate's lack of isoform specificity necessitates careful interpretation of results, the ALDEFLUOR™ assay remains a robust and widely used method. Further research into the development of isoform-specific fluorescent substrates will undoubtedly provide even greater insights into the distinct roles of different ALDH enzymes in cellular physiology and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. cdn.stemcell.com [cdn.stemcell.com]

- 3. DSpace [mospace.umsystem.edu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. stemcell.com [stemcell.com]

- 6. caymanchem.com [caymanchem.com]

- 7. youtube.com [youtube.com]

- 8. stemcell.com [stemcell.com]

- 9. stemcell.com [stemcell.com]

The Guiding Light: A Technical Deep Dive into the Discovery and Development of BODIPY-Based ALDH Probes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes critical in cellular detoxification by oxidizing both endogenous and exogenous aldehydes.[1] Notably, elevated ALDH activity, particularly of the ALDH1A1 isoform, has emerged as a robust biomarker for cancer stem cells (CSCs) across various malignancies.[2] These CSCs are implicated in tumor initiation, metastasis, and resistance to therapy, making the detection and isolation of this cell population a paramount objective in oncology research and drug development.[1] Fluorescent probes offer a powerful tool for this purpose, and among them, those based on the boron-dipyrromethene (BODIPY) scaffold have garnered significant attention due to their superior photophysical properties.[2] This technical guide provides a comprehensive overview of the discovery, development, and application of BODIPY-based probes for the detection of ALDH activity.

The BODIPY Advantage in ALDH Probe Design

BODIPY dyes serve as an excellent platform for the development of fluorescent probes owing to their:

-

High Molar Extinction Coefficients and Quantum Yields: Ensuring bright fluorescent signals for sensitive detection.[2]

-

Sharp Emission Spectra: Facilitating multiplexing with other fluorescent markers.

-

Photostability: Allowing for prolonged imaging experiments with minimal signal degradation.[2]

-

Tunable Spectroscopic Properties: The BODIPY core can be chemically modified to alter its excitation and emission wavelengths, enabling the development of probes across the visible and near-infrared (NIR) spectrum.[2][3]

Mechanism of Action: A "Turn-On" Response to ALDH Activity

The majority of BODIPY-based ALDH probes operate on a "turn-on" fluorescence mechanism. In their native state, the probes are often non-fluorescent or weakly fluorescent. This is typically achieved by incorporating an aldehyde moiety that quenches the fluorescence of the BODIPY core through mechanisms like photoinduced electron transfer (PeT).[4]

Upon entering a cell, the probe's aldehyde group is enzymatically oxidized by ALDH to a carboxylic acid. This chemical transformation disrupts the quenching mechanism, leading to a significant increase in fluorescence intensity. The resulting charged carboxylate product is also better retained within the cell, further enhancing the signal from ALDH-positive cells.[5][6]

Key BODIPY-Based ALDH Probes: A Comparative Overview

A variety of BODIPY-based probes have been developed to detect ALDH activity, each with distinct spectroscopic properties. The following table summarizes the quantitative data for some of the most prominent examples.

| Probe Name/Type | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Key Features |

| BODIPY-aminoacetaldehyde (BAAA) / ALDEFLUOR™ | ~488 | ~512-520 | - | ~80,000 | The most widely used green-emitting probe for ALDH activity.[6][7] |

| Blue Fluorescent 8-Amino BODIPY Probes | ~400 | ~450 | - | - | Enables multiplexing with green and red fluorescent proteins/probes.[8] |

| Red-AlDeSense | ~588 | ~610 | - | - | A red-shifted probe designed for improved tissue penetration and reduced autofluorescence.[9] |

| NIR Probe-ALDH (AXPI-based) | ~680 | ~710 | - | - | Near-infrared probe with a novel recognition moiety for deep-tissue imaging and high signal-to-noise ratio.[10] |

| CS5-A and CS7-A | Deep-Red/NIR | Deep-Red/NIR | - | - | "Turn-on" probes for high-contrast, wash-free in vitro and in vivo imaging of CSCs.[11] |

Signaling Pathways and Experimental Workflows

The significance of ALDH activity in cancer biology is underscored by its integration into key signaling pathways that regulate CSC properties. Understanding these pathways is crucial for interpreting data from ALDH probe-based assays and for developing targeted therapies.

ALDH in Cancer Stem Cell Signaling

The Wnt/β-catenin and Notch signaling pathways are two of the most well-characterized cascades influencing ALDH activity and CSC maintenance.[12][13] In the canonical Wnt pathway, nuclear β-catenin complexes with TCF/LEF transcription factors to upregulate the expression of target genes, including ALDH1A1.[12] The Notch pathway, upon ligand binding, leads to the cleavage and nuclear translocation of the Notch intracellular domain (NICD), which can indirectly activate ALDH1A1 through intermediates like SIRT2.[14]

Experimental Workflow for ALDH Activity Analysis

The following diagram outlines a typical workflow for identifying and isolating ALDH-positive cells using a BODIPY-based probe and flow cytometry.

Experimental Protocols

Synthesis of this compound (BAAA)

This protocol is adapted from the synthesis of the precursor for the widely used ALDEFLUOR™ assay.[15]

Materials:

-

BODIPY FL, SE (4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-propionic acid, succinimidyl ester)

-

Aminoacetaldehyde diethyl acetal (B89532)

-

Anhydrous Tetrahydrofuran (THF)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate

-

Hexane

-

Anhydrous DMSO

-

2N HCl

Procedure:

-

Reaction Setup: In a light-protected vial, dissolve BODIPY FL, SE in anhydrous THF.

-

Addition of Amine: Slowly add a solution of aminoacetaldehyde diethyl acetal in anhydrous THF to the BODIPY solution while stirring.

-

Reaction: Continue stirring the mixture in the dark at room temperature for at least 30 minutes.

-

Purification:

-

Evaporate the THF under reduced pressure.

-

Dissolve the residue in a minimal amount of methylene (B1212753) chloride.

-

Purify the product, this compound diethyl acetal (BAAA-DA), by silica gel column chromatography using an ethyl acetate/hexane gradient.

-

-

Activation to BAAA:

-

Dissolve the purified BAAA-DA in anhydrous DMSO.

-

To activate, dilute an aliquot of the BAAA-DA stock with an equal volume of 2N HCl and incubate for at least 15 minutes at room temperature. This hydrolyzes the acetal to the aldehyde, yielding BAAA.

-

The activated BAAA solution should be freshly prepared before each experiment.

-

Cellular Staining and Flow Cytometry Analysis of ALDH Activity

This protocol provides a general guideline for using a BODIPY-based probe to identify ALDH-positive cells. Optimization may be required for different cell types and probes.[5][16]

Materials:

-

Single-cell suspension of interest

-

ALDEFLUOR™ Assay Buffer or other suitable buffer

-

Activated BODIPY-ALDH probe (e.g., BAAA)

-

ALDH inhibitor (e.g., diethylaminobenzaldehyde, DEAB)

-

Propidium Iodide (PI) or other viability dye

-

Flow cytometer

Procedure:

-

Cell Preparation: Prepare a single-cell suspension from your tissue or cell culture of interest. Count the cells and assess viability. Resuspend the cells in the assay buffer at a concentration of 1 x 10⁶ cells/mL.

-

Sample Preparation:

-

Test Sample: To 1 mL of the cell suspension, add the activated BODIPY-ALDH probe to the final desired concentration (typically 1-5 µM).

-

Control Sample: To a separate 1 mL of the cell suspension, first add the ALDH inhibitor DEAB (typically to a final concentration of 1.5 mM), mix, and then add the activated BODIPY-ALDH probe.

-

-

Incubation: Incubate both the test and control samples for 30-60 minutes at 37°C, protected from light.

-

Washing: Centrifuge the cells at 250 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in fresh, cold assay buffer.

-

Viability Staining: Add a viability dye such as Propidium Iodide to distinguish live from dead cells.

-

Flow Cytometry:

-

Acquire the samples on a flow cytometer. Use the unstained and single-color controls to set up the appropriate compensation and voltages.

-

Use the DEAB-treated control sample to set the gate for the ALDH-negative population.

-

The ALDH-positive (ALDH-bright) population will be the cells in the test sample that exhibit fluorescence intensity above the gate set by the control sample.

-

Conclusion and Future Perspectives

BODIPY-based probes have revolutionized the study of ALDH activity, particularly in the context of cancer stem cells. Their excellent photophysical properties and "turn-on" mechanism provide a robust platform for the sensitive and specific detection of ALDH-positive cells. The continued development of probes with emission in the near-infrared spectrum will further enhance their utility for in vivo imaging applications. As our understanding of the intricate roles of different ALDH isoforms in cancer biology grows, the design of isoform-selective BODIPY probes will be a critical next step. These next-generation tools will undoubtedly provide deeper insights into the mechanisms of tumorigenesis and drug resistance, paving the way for novel diagnostic and therapeutic strategies targeting the elusive cancer stem cell population.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Tuning the Photophysical Properties of BODIPY Dyes and Studying Their Self-Assembly via Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. protocols.io [protocols.io]

- 6. abscience.com.tw [abscience.com.tw]

- 7. caymanchem.com [caymanchem.com]

- 8. Amino BODIPY-Based Blue Fluorescent Probes for Aldehyde Dehydrogenase 1-Expressing Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rational Design of a Red Fluorescent Sensor for ALDH1A1 Displaying Enhanced Cellular Uptake and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Deep-Red/Near-Infrared Turn-On Fluorescence Probes for Aldehyde Dehydrogenase 1A1 in Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Emerging Roles of Aldehyde Dehydrogenase Isoforms in Anti-cancer Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanisms underlying the changes in acetaldehyde dehydrogenase 1 in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Aldehyde dehydrogenase 1A1 and 1A3 isoforms – mechanism of activation and regulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isolation of primitive human hematopoietic progenitors on the basis of aldehyde dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]

Bodipy-Aminoacetaldehyde: A Technical Guide to Studying Cellular Aldehyde Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehydes are highly reactive molecules that play a dual role within the cellular environment. At low concentrations, they function as signaling molecules, modulating various pathways that influence cell proliferation, differentiation, and apoptosis.[1] However, an accumulation of aldehydes can lead to cellular damage by forming adducts with proteins and DNA, contributing to the pathophysiology of numerous diseases, including cancer, cardiovascular, and neurodegenerative disorders.[2] The primary defense mechanism against aldehyde toxicity is enzymatic detoxification, primarily carried out by the aldehyde dehydrogenase (ALDH) superfamily of enzymes.[1][3]

Given the significance of aldehyde metabolism in both normal physiology and disease, tools that enable the precise study of these processes are invaluable. Bodipy-aminoacetaldehyde (BAAA) has emerged as a key fluorescent probe for this purpose.[4][5][6] BAAA is a cell-permeable, non-toxic substrate for ALDH.[7][8] Once inside the cell, ALDH oxidizes BAAA into Bodipy-aminoacetate (BAA), a fluorescent product that is retained intracellularly due to its negative charge.[][10] The resulting fluorescence intensity is directly proportional to the ALDH activity within the cell, providing a robust method for quantifying aldehyde metabolism.[7][8]

This technical guide provides an in-depth overview of the application of this compound for studying cellular aldehyde metabolism. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this powerful tool. The guide covers the chemical properties of BAAA, detailed experimental protocols for its use in fluorescence microscopy and flow cytometry, and its application in investigating aldehyde-regulated signaling pathways.

Chemical and Spectral Properties

This compound is typically used in its stable precursor form, this compound diethyl acetal (B89532) (BAAA-DA).[4][11] Under acidic conditions, BAAA-DA is converted to the active BAAA substrate.[4][11] The key properties of BAAA and its fluorescent product, BAA, are summarized in the table below.

| Property | This compound (BAAA) | Bodipy-aminoacetate (BAA) |

| Molecular Formula | C16H18BF2N3O2 | C16H17BF2N3O3 |

| Molecular Weight | 333.14 g/mol | 348.13 g/mol |

| Excitation Maximum | Not directly measured (substrate) | ~488 nm |

| Emission Maximum | Not directly measured (substrate) | ~512 nm |

| Formulation | Often prepared from BAAA-DA precursor | Generated intracellularly |

| Storage | Powder: -20°C for up to 3 years; In solvent: -80°C for up to 1 year | N/A |

Experimental Protocols

I. Preparation of Activated this compound (BAAA) Reagent

The following protocol is adapted from the ALDEFLUOR™ assay kit and is a critical first step for all subsequent experiments.[7]

-

Reagent Preparation:

-

To the dry ALDEFLUOR™ Reagent (BAAA), add 25 µL of dimethyl sulfoxide (B87167) (DMSO).

-

Add 25 µL of 2N HCl to the BAAA/DMSO mixture. It is crucial to add the DMSO before the HCl to prevent inactivation of the product.[7]

-

Vortex the vial for 15 seconds.

-

Add 360 µL of ALDEFLUOR™ Assay Buffer. The final concentration of the activated BAAA reagent is approximately 300 μM.[7]

-

-

Storage of Activated Reagent:

II. Fluorescence Microscopy Protocol for Cellular ALDH Activity

This protocol provides a general framework for visualizing ALDH activity in adherent cells using fluorescence microscopy.

-

Cell Preparation:

-

Culture adherent cells on sterile coverslips in a 35 mm cell culture dish to approximately 70-80% confluency.[]

-

-

Staining Solution Preparation:

-

Dilute the activated BAAA stock solution in serum-free cell culture medium or PBS to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.

-

-

Cell Staining:

-

Wash the cells once with PBS to remove any residual serum.

-

Add the BAAA working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[12]

-

For a negative control, pre-incubate a separate set of cells with the ALDH inhibitor diethylaminobenzaldehyde (DEAB) for 15 minutes prior to adding the BAAA working solution. A typical final concentration for DEAB is 1.5 mM.[7]

-

-

Washing and Fixation (Optional):

-

Wash the cells twice with PBS to remove excess BAAA.

-

For fixed-cell imaging, incubate the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[]

-

Wash the cells three times with PBS.

-

-

Imaging:

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Visualize the cells using a fluorescence microscope with a standard FITC filter set (excitation ~488 nm, emission ~520 nm).[10]

-

III. Flow Cytometry Protocol for Quantifying ALDH Activity (ALDEFLUOR™ Assay)

This protocol allows for the quantification and sorting of cells based on their ALDH activity.[7][8]

-

Cell Preparation:

-

Prepare a single-cell suspension of your cells of interest at a concentration of 1 x 10^6 cells/mL in ALDEFLUOR™ Assay Buffer.[8]

-

-

Control and Test Sample Preparation:

-

For each sample, label two tubes: "Test" and "Control".

-

Add 1 mL of the cell suspension to the "Test" tube.

-

To the "Control" tube, add 5 µL of the DEAB reagent.[7]

-

-

Staining:

-

Add 5 µL of the activated BAAA reagent to the "Test" tube.

-

Immediately transfer 0.5 mL of the cell suspension from the "Test" tube to the "Control" tube and mix.[7]

-

-

Incubation:

-

Incubate both the "Test" and "Control" tubes for 30-60 minutes at 37°C, protected from light. Optimal incubation times may vary depending on the cell type.[7]

-

-

Washing and Resuspension:

-

Centrifuge the cells at 250 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 0.5 mL of fresh ALDEFLUOR™ Assay Buffer.

-

Keep the cells on ice until analysis.

-

-

Flow Cytometry Analysis:

-

Analyze the cells on a flow cytometer. The BODIPY fluorescence is typically detected in the green channel (e.g., FITC or equivalent).[10]

-

Use the "Control" (DEAB-treated) sample to set the gate for background fluorescence, allowing for the identification of the ALDH-positive population in the "Test" sample.

-

Aldehyde-Modulated Signaling Pathways

The accumulation of aldehydes, such as 4-hydroxynonenal (B163490) (4-HNE) and malondialdehyde (MDA), can significantly impact cellular signaling.[1][3] BAAA can be a valuable tool to study the role of ALDH in mitigating the effects of these aldehydes on various signaling cascades. Below are diagrams of key pathways known to be influenced by aldehydes.

Caption: Experimental workflow for studying aldehyde metabolism using this compound.

Caption: Modulation of the NF-κB signaling pathway by 4-hydroxynonenal (4-HNE).

Caption: Activation of the Nrf2 antioxidant response pathway by 4-hydroxynonenal (4-HNE).

Caption: Influence of 4-hydroxynonenal (4-HNE) on the MAPK signaling cascade.

Applications in Research and Drug Development

The ability to accurately measure ALDH activity has significant implications for various fields of research and for the pharmaceutical industry.

-

Cancer Stem Cell Research: High ALDH activity is a hallmark of cancer stem cells (CSCs) in various malignancies.[13] The use of BAAA in flow cytometry allows for the identification and isolation of these CSC populations, enabling further investigation into their biology and their role in tumor progression and therapeutic resistance.[13]

-

Hematopoietic Stem Cell Biology: BAAA was initially developed to isolate primitive human hematopoietic stem cells, which are characterized by high ALDH activity.[10] This technique remains a valuable tool for studying hematopoiesis and for the enrichment of stem cell populations for transplantation.

-

Toxicology and Disease Modeling: By quantifying changes in ALDH activity in response to various stimuli, researchers can investigate the mechanisms of cellular damage induced by oxidative stress and aldehyde-generating compounds. This is particularly relevant for studying diseases associated with aldehyde accumulation, such as alcoholic liver disease and neurodegenerative disorders.

-

Drug Discovery and Development: ALDH enzymes are increasingly being recognized as important targets in drug metabolism and for therapeutic intervention.[3][14] ALDH is involved in the metabolism of numerous drugs, and its activity can influence their efficacy and toxicity.[3][8] Furthermore, the development of ALDH inhibitors and activators is a promising therapeutic strategy for various diseases.[3] BAAA-based assays provide a robust platform for screening compound libraries to identify modulators of ALDH activity in a high-throughput manner.

Conclusion

This compound is a versatile and powerful tool for the investigation of cellular aldehyde metabolism. Its ability to provide a quantitative measure of ALDH activity in living cells has made it indispensable for research in stem cell biology, cancer, toxicology, and drug development. The detailed protocols and background information provided in this technical guide are intended to facilitate the successful application of BAAA, enabling researchers to further unravel the complex roles of aldehydes in health and disease. As our understanding of the intricate network of aldehyde-modulated signaling pathways continues to grow, the importance of tools like this compound will undoubtedly increase, paving the way for new diagnostic and therapeutic strategies.

References

- 1. 4-hydroxynonenal-mediated signaling and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Hydroxynonenal - Wikipedia [en.wikipedia.org]

- 3. ijhmr.com [ijhmr.com]

- 4. Immunomodulatory effects of 4-hydroxynonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. BODIPY aminoacetaldehyde | ALDH fluorescent substrate | TargetMol [targetmol.com]

- 7. abscience.com.tw [abscience.com.tw]

- 8. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]

- 10. Isolation of primitive human hematopoietic progenitors on the basis of aldehyde dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. Aldehyde Dehydrogenases in Cellular Responses to Oxidative/electrophilic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activation of proinflammatory signaling by 4-hydroxynonenal-Src adducts in aged kidneys - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Intracellular Conversion of BAAA-DA for Cellular Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the intracellular conversion of BODIPY™-aminoacetaldehyde diethyl acetal (B89532) (BAAA-DA) to its fluorescent derivative, a process widely utilized for the identification and isolation of cell populations with high aldehyde dehydrogenase (ALDH) activity. High ALDH activity is a hallmark of various stem and progenitor cells, including cancer stem cells, making its detection a critical tool in cellular biology and drug development. This document details the underlying chemical and enzymatic reactions, provides in-depth experimental protocols for cellular analysis, presents relevant quantitative data, and illustrates the associated cellular pathways and workflows through detailed diagrams.

Introduction

The fluorescent probe BODIPY™-aminoacetaldehyde (BAAA) is a substrate for the enzyme aldehyde dehydrogenase (ALDH). Its stable precursor, BAAA-DA, is a cell-permeable compound that undergoes an acid-catalyzed conversion to BAAA. Once formed, BAAA can freely diffuse across the cell membrane. Intracellularly, ALDH enzymes oxidize BAAA into BODIPY™-aminoacetate (BAA), a negatively charged and fluorescent molecule that is retained within the cell.[1][2] The resulting fluorescence intensity is directly proportional to the ALDH activity within the cell, allowing for the identification and sorting of ALDH-bright (ALDHbr) cells using techniques such as flow cytometry.[3] This methodology, commercially known as the ALDEFLUOR™ assay, has become a standard for isolating stem and progenitor cells from various tissues, including hematopoietic and cancerous tissues.[4][5]

The Chemical and Enzymatic Conversion Pathway

The process begins with the conversion of the stable, non-fluorescent precursor BAAA-DA into the active ALDH substrate, BAAA. This is followed by the intracellular enzymatic conversion of BAAA into the fluorescent product BAA.

Acid-Catalyzed Conversion of BAAA-DA to BAAA

BAAA-DA is supplied as a stable diethyl acetal. To become an active substrate for ALDH, it must first be converted to its aldehyde form, BAAA. This conversion is achieved under acidic conditions. The reaction has a half-life of approximately 15 minutes.[6][7]

Intracellular Enzymatic Conversion of BAAA to BAA

Following its formation, the uncharged BAAA molecule readily diffuses across the plasma membrane into the cell's cytoplasm. Inside the cell, ALDH enzymes, a family of NAD(P)+-dependent enzymes, catalyze the oxidation of BAAA to BAA. The resulting carboxylate group on BAA imparts a net negative charge, trapping the fluorescent molecule within the cell and preventing its efflux.[1][2][6] The accumulation of BAA leads to a bright fluorescent signal that can be detected and quantified.

Diagram of the Chemical Conversion Pathway

Caption: Chemical conversion of BAAA-DA to BAA.

Quantitative Data

The following table summarizes key quantitative parameters associated with the use of BAAA-DA and BAAA in cellular assays.

| Parameter | Value | Reference |

| BAAA-DA to BAAA Conversion | ||

| Half-life of conversion (acidic conditions) | ~15 minutes | [6][7] |

| BAAA Properties | ||

| Excitation Maximum (λex) | 505 nm | |

| Emission Maximum (λem) | 512 nm | |

| Molar Extinction Coefficient (ε) | 74,595 M-1cm-1 | |

| Cellular Staining | ||

| Typical BAAA concentration for staining | 1-20 µM | [7] |

| Incubation time for staining | 30-60 minutes at 37°C | [3] |

| ALDH Inhibition | ||

| DEAB concentration for negative control | 15 µM | [8] |

Experimental Protocols

The following protocols are generalized from standard methodologies for the ALDEFLUOR™ assay and can be adapted for specific cell types and experimental designs.

Preparation of Activated BAAA Reagent

-

Reconstitution of BAAA-DA: Dissolve the dry BAAA-DA reagent in DMSO to create a stock solution.

-

Activation: To activate, mix the BAAA-DA stock solution with 2N HCl. This initiates the conversion to BAAA.

-

Buffering: Dilute the activated BAAA solution with ALDEFLUOR™ Assay Buffer. The final concentration of the activated reagent is typically around 300 µM.[3]

-

Storage: The activated reagent should be kept at 2-8°C during use and can be stored at -20°C for long-term stability.[3]

Cellular Staining Protocol for Flow Cytometry

-

Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 106 cells/mL in ALDEFLUOR™ Assay Buffer.[3]

-

Negative Control: For each sample, prepare a "control" tube containing the same number of cells. Add diethylaminobenzaldehyde (DEAB), a specific ALDH inhibitor, to this tube.[1][2]

-

Staining: Add the activated BAAA reagent to the "test" sample tube. Immediately transfer half of this cell suspension to the "control" tube containing DEAB.[3]

-

Incubation: Incubate both the "test" and "control" tubes for 30-60 minutes at 37°C, protected from light.[3]

-

Washing: After incubation, centrifuge the cells at 250 x g for 5 minutes and resuspend the pellet in fresh ALDEFLUOR™ Assay Buffer.

-

Analysis: Analyze the cells on a flow cytometer. The ALDH-positive (ALDHbr) population will be visible as a brightly fluorescent population in the "test" sample that is absent or significantly reduced in the DEAB "control" sample.

Diagram of the Experimental Workflow

Caption: Experimental workflow for ALDH activity analysis.

Associated Signaling Pathways

High ALDH activity, as identified by the BAAA-based assay, is functionally linked to key signaling pathways that regulate stem cell properties, including self-renewal, differentiation, and resistance to therapy. While BAAA itself is a marker, its utility lies in identifying cells where these pathways are active.

ALDH enzymes play a crucial role in cellular detoxification and the metabolism of retinoic acid (RA).[9] The RA signaling pathway is vital for gene expression and morphogenesis during normal development.[9] In the context of cancer stem cells, ALDH activity is often upregulated and is associated with resistance to chemotherapy and radiation.[9] Several oncogenic pathways, such as WNT/β-catenin and MUC1-C/ERK, have been shown to regulate ALDH expression.[9] Therefore, the detection of ALDHbr cells can serve as an indicator of the activation state of these interconnected signaling networks.

Diagram of ALDH-Related Signaling Pathways

Caption: ALDH activity in the context of cellular signaling.

Applications in Research and Drug Development

The ability to identify and isolate ALDHbr cells has significant implications for both basic research and therapeutic development.

-

Stem Cell Biology: The assay is widely used to enrich for normal and cancer stem cell populations from heterogeneous tissues, enabling their further characterization and study.

-

Oncology: In cancer research, the quantification of ALDHbr cells can serve as a prognostic marker.[9] These cells are often associated with tumor initiation, metastasis, and recurrence.

-

Drug Discovery: High-throughput screening of compounds that selectively target ALDHbr cells can be performed using this assay. This provides a platform for the development of novel anti-cancer therapies aimed at eliminating the cancer stem cell population.

-

Regenerative Medicine: The isolation of healthy stem and progenitor cells based on ALDH activity is a valuable tool for cell-based therapies and tissue engineering.

Conclusion

The intracellular conversion of BAAA-DA to the fluorescent product BAA provides a robust and reliable method for the detection and quantification of ALDH activity in living cells. This technical guide has outlined the fundamental principles, provided detailed experimental procedures, and highlighted the significance of this technique in advancing our understanding of stem cell biology and its application in the development of novel therapeutics. The careful application of the described protocols and an understanding of the associated cellular pathways will enable researchers to effectively utilize this powerful tool in their scientific endeavors.

References

- 1. protocols.io [protocols.io]

- 2. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]

- 3. abscience.com.tw [abscience.com.tw]

- 4. Aldehyde Dehydrogenase Activity Enriches for Proximal Airway Basal Stem Cells and Promotes Their Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. stemcell.com [stemcell.com]

- 6. researchgate.net [researchgate.net]

- 7. Isolation of primitive human hematopoietic progenitors on the basis of aldehyde dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The enzymatic activity of human aldehyde dehydrogenases 1A2 and 2 (ALDH1A2 and ALDH2) is detected by Aldefluor, inhibited by diethylaminobenzaldehyde and has significant effects on cell proliferation and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aldehyde dehydrogenases in cancer stem cells: potential as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for BODIPY-Aminoacetaldehyde in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY-aminoacetaldehyde (BODIPY-AA), also referred to as BAAA, is a fluorescent substrate used to identify and isolate viable cells based on their aldehyde dehydrogenase (ALDH) activity.[1][2][3] The assay, commercially known as ALDEFLUOR™, leverages the principle that BODIPY-AA is a non-toxic, cell-permeable substrate that is converted by intracellular ALDH into BODIPY-aminoacetate (BAA).[1][4][5] The negatively charged BAA is retained within cells that have intact membranes, leading to an accumulation of fluorescence.[4][5][6] This fluorescence intensity is directly proportional to the ALDH activity within the cell and can be quantified using flow cytometry.[4][7] High ALDH activity is a recognized marker for various stem and progenitor cells, including hematopoietic and cancer stem cells.[2][4][5][8]

Principle of the Assay

The BODIPY-AA based assay is a robust method for measuring ALDH activity. The uncharged BODIPY-AA substrate freely diffuses across the plasma membrane into the cell.[1][4][5] Inside the cell, ALDH enzymes catalyze the oxidation of BODIPY-AA to the negatively charged BAA.[1][4][5] This charged product is unable to exit the cell, leading to its accumulation and a corresponding increase in green fluorescence.[1][4][5] A specific inhibitor of ALDH, diethylaminobenzaldehyde (DEAB), is used as a negative control to establish the baseline fluorescence and define the ALDH-positive population.[1][2][8][9]

Diagram of the Staining Mechanism

Caption: Mechanism of BODIPY-AA conversion and fluorescence.

Applications

-

Identification and Isolation of Stem Cells: High ALDH activity is a hallmark of various stem cell populations, including hematopoietic stem cells.[2][8] The BODIPY-AA assay allows for the identification and subsequent isolation of these primitive cells using fluorescence-activated cell sorting (FACS).

-

Cancer Stem Cell Research: Increased ALDH activity is associated with cancer stem cells (CSCs) in several types of cancer and may contribute to chemotherapy resistance.[4][8] This assay is a valuable tool for identifying, quantifying, and characterizing CSC populations.

-

Drug Development and Screening: The assay can be used to screen for compounds that modulate ALDH activity or to assess the response of CSCs to therapeutic agents.[10]

Quantitative Data Summary

| Parameter | Recommended Value/Range | Notes |

| Cell Concentration | 1 x 10^6 cells/mL | Optimization may be required for different cell types.[4] |

| BODIPY-AA Concentration | 1-20 µM | The optimal concentration should be determined empirically for each cell type.[2] A common starting concentration is 1.5 µM.[6] |

| DEAB (Control) Concentration | 10-fold molar excess to BODIPY-AA | DEAB is a specific inhibitor of ALDH used to establish background fluorescence.[2] |

| Incubation Time | 15-60 minutes | The optimal incubation time can vary between cell types; 45 minutes is a common duration.[4] |

| Incubation Temperature | 37°C | |

| Flow Cytometer Excitation | 488 nm (Argon laser) | [1][2] |

| Flow Cytometer Emission | 530/30 nm bandpass filter (FITC channel) | [2] |

Experimental Protocol

This protocol provides a general framework for staining cells with BODIPY-AA for flow cytometric analysis of ALDH activity.

Materials:

-

This compound (BODIPY-AA)

-

Diethylaminobenzaldehyde (DEAB)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Hydrochloric Acid (HCl), 2N

-

ALDEFLUOR™ Assay Buffer or equivalent

-

Phosphate-Buffered Saline (PBS)

-

Cells of interest

-

Flow cytometry tubes

-

Flow cytometer

Reagent Preparation:

-

BODIPY-AA Stock Solution: Prepare a stock solution of BODIPY-AA in high-quality, anhydrous DMSO.[2]

-

Activated BODIPY-AA Solution: To activate, dilute the BODIPY-AA stock solution with 2N HCl and incubate for at least 2 hours before use.[2] This converts the stable BAAA-DA to the labile ALDH substrate BAAA.[2] The buffered stock solution is then added directly to the cells.[2]

-

DEAB Control Solution: Prepare a stock solution of DEAB in 95% ethanol.[4]

Staining Procedure:

-

Cell Preparation:

-

Harvest cells and prepare a single-cell suspension.

-

Count the cells and adjust the concentration to 1 x 10^6 cells/mL in ALDEFLUOR™ Assay Buffer.[4]

-

-

Sample Preparation:

-

For each sample, prepare two tubes: a "Test" tube and a "Control" tube.

-

To the "Control" tube, add the DEAB solution at the appropriate concentration.[4]

-

-

Staining:

-

Add the activated BODIPY-AA solution to both the "Test" and "Control" tubes.[4]

-

Mix gently by inverting or vortexing.

-

-

Incubation:

-

Washing:

-

Following incubation, centrifuge the cells at 250 x g for 5 minutes to pellet.[4]

-

Resuspend the cell pellet in cold ALDEFLUOR™ Assay Buffer or PBS.

-

-

Flow Cytometry Analysis:

-

Filter the cell suspension through a 35-40 µm nylon mesh to ensure a single-cell suspension.

-

Analyze the samples on a flow cytometer equipped with a 488 nm laser for excitation and a 530/30 nm filter for emission detection.[1][2]

-

The "Control" sample (with DEAB) is used to set the gate for the ALDH-positive population. Cells in the "Test" sample that exhibit fluorescence above this gate are considered ALDH-bright (ALDHbr).[9]

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for the BODIPY-AA assay.

Troubleshooting and Considerations

-

Viable Cells: This assay is designed for viable cells, as an intact cell membrane is required to retain the fluorescent product.[5] It is recommended to use a viability dye to exclude dead cells from the analysis.

-

Optimization: The optimal concentrations of BODIPY-AA and DEAB, as well as the incubation time, may vary depending on the cell type and should be determined empirically.[4]

-

ALDH Isoforms: The ALDEFLUOR™ assay detects the activity of several ALDH isoforms, not just ALDH1A1.[1][8]

-

Background Fluorescence: The use of the DEAB control is critical for accurately distinguishing ALDH-bright cells from those with low ALDH activity.[1]

-

Efflux Pumps: The ALDEFLUOR™ Assay Buffer contains an efflux pump inhibitor to prevent the removal of the fluorescent product from the cells.[7] If using a different buffer, consider the potential for dye efflux.

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation of primitive human hematopoietic progenitors on the basis of aldehyde dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BODIPY aminoacetaldehyde | TargetMol [targetmol.com]

- 4. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]

- 5. stemcell.com [stemcell.com]

- 6. stemcell.com [stemcell.com]

- 7. abscience.com.tw [abscience.com.tw]

- 8. tandfonline.com [tandfonline.com]

- 9. stemcell.com [stemcell.com]

- 10. researchgate.net [researchgate.net]

Application Notes: Isolating Human Hematopoietic Stem Cells Using BODIPY-Aminoacetaldehyde (BAAA)

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle

Hematopoietic stem cells (HSCs) are a rare population of cells in the bone marrow, umbilical cord blood, and mobilized peripheral blood responsible for replenishing all blood and immune cell lineages. A key functional characteristic of these primitive cells is their high expression of aldehyde dehydrogenase (ALDH). This enzyme family plays a crucial role in detoxifying aldehydes and in the biosynthesis of retinoic acid from retinal, a pathway implicated in regulating stem cell differentiation.[1][2][3][4]

The ALDEFLUOR™ assay provides a non-immunological method to identify and isolate viable HSCs and progenitor cells based on their ALDH activity.[5][6] The core of this assay is BODIPY™-aminoacetaldehyde (BAAA), a fluorescent substrate for ALDH.[7][8][9] BAAA is a small, uncharged molecule that freely diffuses across the plasma membrane of intact cells. Inside the cell, ALDH converts BAAA into BODIPY™-aminoacetate (BAA), a negatively charged product that is trapped within cells that have intact membranes, causing them to fluoresce brightly in the green spectrum.[5][7][9]

Cells with high ALDH activity (ALDH-bright or ALDHbr) accumulate more BAA and exhibit significantly higher fluorescence intensity than cells with low ALDH activity.[5] A specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB), is used as a negative control to establish the baseline fluorescence and define the ALDHbr population gate during flow cytometry analysis.[5][7] This method allows for the isolation of a cell population highly enriched for primitive hematopoietic progenitors, suitable for research, cell therapy development, and graft quality assessment.[4][5][10][11]

Quantitative Data Summary

The ALDHbr cell population is highly enriched for primitive hematopoietic cells, including long-term and short-term repopulating cells.[12] Below is a summary of typical quantitative findings from studies using this method on human hematopoietic tissues.

Table 1: Phenotypic Characterization of ALDHbr Cells from Various Sources

| Cell Source | Characteristic | Value | Reference |

| Umbilical Cord Blood (UCB) | % of CD34+ cells in ALDHbr population | 74% ± 20% | [8] |

| Umbilical Cord Blood (UCB) | % of CD34brCD38lo/- cells in ALDHbr population | 46% ± 22% | [8] |

| Mobilized Peripheral Blood (MPB) | % of CD34+ cells in ALDHbrSSClow population | 70% - 95% | [5] |

| Umbilical Cord Blood (CB) | % of CD34+ cells in ALDHbrSSClow population | 70% - 95% | [5] |

| Bone Marrow (BM) | % of CD34+ cells in ALDHbrSSClow population | 50% - 60% | [5] |

Table 2: Enrichment of Progenitor Cells in Sorted ALDHbr Population

| Progenitor Assay | Source | Fold Enrichment (ALDHbr vs. Unfractionated) | Reference |

| High Proliferative Potential Colony-Forming Cells (HPCA) | UCB | ~65-fold | [8] |

| 5-week Long-Term Culture-Initiating Cells (LTC-IC) | UCB | ~100-fold | [8] |

| 8-week Long-Term Culture-Initiating Cells (LTC-IC) | UCB | ~140-fold | [8] |

| Colony-Forming Cells - Hematopoietic (CFC-H) | Cryopreserved UCB | ~1116-fold (vs. ALDHdim) | [13] |

| Colony-Forming Cells - Megakaryocyte (CFC-Mk) | Cryopreserved UCB | ~2015-fold (vs. ALDHdim) | [13] |

| Long-Term Repopulating Cells (LTRC-ML) | Cord Blood | 1 in 360 cells (in lin-ALDH+ fraction) | [12] |

Experimental Protocols

This section provides a detailed protocol for the isolation of ALDHbr hematopoietic stem cells using BAAA, based on the widely used ALDEFLUOR™ assay.

Materials and Reagents

-

ALDEFLUOR™ Kit (e.g., STEMCELL Technologies, Cat. No. 01700) containing:

-

Dry BODIPY™-Aminoacetaldehyde Diethyl Acetal (BAAA-DA)

-

Dimethylsulfoxide (DMSO)

-

2N Hydrochloric Acid (HCl)

-

ALDEFLUOR™ DEAB Reagent (Diethylaminobenzaldehyde)

-

ALDEFLUOR™ Assay Buffer

-

-

Source of human hematopoietic cells (e.g., bone marrow, cord blood, mobilized peripheral blood)

-

Red blood cell lysis buffer (e.g., Ammonium Chloride solution)

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS) with 2% FBS

-

Flow cytometer capable of detecting green fluorescence (e.g., FITC channel)

-

Fluorescence-Activated Cell Sorter (FACS) for isolation

-

Sterile tubes, pipettes, and standard laboratory equipment

Protocol for Staining and Isolation

Step 1: Preparation of Activated BAAA Reagent

-

Add 25 µL of DMSO to the vial of dry BAAA-DA to dissolve it. This is the BAAA-DA stock solution.

-

Transfer the 25 µL of BAAA-DA stock solution to the provided HCl vial.

-

Incubate at room temperature for 15 minutes to allow for the conversion of BAAA-DA to the active substrate, BAAA.[9]

-

Neutralize the reaction by adding 25 µL of 2N NaOH.

-

Add 450 µL of ALDEFLUOR™ Assay Buffer to bring the final volume to 525 µL.

-

The activated BAAA reagent is now ready. Aliquot and store at -20°C for up to one year. Avoid repeated freeze-thaw cycles.[7]

Step 2: Cell Preparation

-

Isolate mononuclear cells (MNCs) from the hematopoietic source (bone marrow, cord blood, etc.) using a density gradient medium (e.g., Ficoll-Paque™).[14][15]

-

If necessary, perform red blood cell lysis.[14]

-

Wash the cells with an appropriate buffer (e.g., HBSS + 2% FBS).

-

Perform a cell count and viability assessment (e.g., using Trypan Blue).

-

Resuspend the cells in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10⁶ cells/mL.[10]

Step 3: Staining with BAAA

-

For each sample, prepare two tubes: a "Test" tube and a "Control" tube.

-

To the "Control" tube, add the ALDH inhibitor, DEAB, at a final concentration of 1.5 mM (typically 10 µL of DEAB reagent per 1 mL of cell suspension). Mix well.[16] This tube serves as the negative control for gating.

-

To both the "Test" and "Control" tubes, add the activated BAAA reagent. The recommended concentration is 1.5 µM (typically 5 µL of activated reagent per 1 mL of cell suspension).[5][16]

-

Mix the tubes immediately and incubate for 30-60 minutes at 37°C, protected from light. The optimal incubation time may need to be determined empirically for different cell types.[16]

-

After incubation, centrifuge the cells at 250 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold ALDEFLUOR™ Assay Buffer. Keep cells on ice and protected from light until analysis.[7][16]

Step 4: Flow Cytometry Analysis and Sorting

-

Set up the flow cytometer to measure forward scatter (FSC), side scatter (SSC), and green fluorescence (FITC channel).

-

First, run the "Control" (DEAB-treated) sample to set the gates. Use the FSC and SSC parameters to gate on the viable, single-cell population.

-

Within the viable cell gate, create a fluorescence gate for the ALDHbr population. Adjust this gate so that the DEAB-treated cells fall outside of this bright region, establishing the baseline fluorescence.

-

Run the "Test" sample. The population of cells that falls within the pre-defined ALDHbr gate are the ALDH-positive cells.

-

For isolation, use a cell sorter to collect the events within the ALDHbr gate. It is common to also gate on cells with low side scatter (SSClow), as this further enriches for primitive progenitors.[8][11]

Visualizations

Experimental Workflow

Caption: Workflow for isolating hematopoietic stem cells using BAAA.

Mechanism of Action

Caption: Cellular mechanism of BAAA conversion by ALDH.

Retinoic Acid Signaling Pathway

Caption: Role of ALDH in the Retinoic Acid signaling pathway in HSCs.

References

- 1. ashpublications.org [ashpublications.org]

- 2. stemcell.com [stemcell.com]

- 3. Inhibition of Aldehyde Dehydrogenase Expands Hematopoietic Stem Cells with Radioprotective Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aldehyde Dehydrogenases: Not Just Markers, but Functional Regulators of Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. stemcell.com [stemcell.com]

- 6. stemcell.com [stemcell.com]

- 7. abscience.com.tw [abscience.com.tw]

- 8. Isolation of primitive human hematopoietic progenitors on the basis of aldehyde dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Flow Cytometric Aldehyde Dehydrogenase Assay Enables a Fast and Accurate Human Umbilical Cord Blood Hematopoietic Stem Cell Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aldehyde dehydrogenase activity as a marker for the quality of hematopoietic stem cell transplants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Improved purification of hematopoietic stem cells based on their elevated aldehyde dehydrogenase activity | Haematologica [haematologica.org]

- 13. Isolation of early hematopoietic cells, including megakaryocyte progenitors, in the ALDH-bright cell population of cryopreserved, banked UC blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hematopoietic Stem Cell Culture Methods [sigmaaldrich.com]

- 15. unmc.edu [unmc.edu]

- 16. stemcell.com [stemcell.com]

Illuminating Cellular Processes: Live-Cell Imaging with Bodipy-Aminoacetaldehyde

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bodipy-aminoacetaldehyde (BAAA) is a highly specific fluorescent substrate for aldehyde dehydrogenase (ALDH), an enzyme superfamily that plays a critical role in cellular detoxification, differentiation, and proliferation. The activity of ALDH is notably elevated in various stem and progenitor cells, including cancer stem cells (CSCs). This characteristic makes ALDH a key biomarker for identifying and isolating these cell populations. Live-cell imaging with BAAA allows for the real-time visualization and quantification of ALDH activity, providing invaluable insights into cellular function, drug resistance, and the efficacy of novel therapeutic agents.

These application notes provide a comprehensive guide to utilizing this compound for live-cell imaging, complete with detailed protocols, data presentation tables, and workflow diagrams to facilitate its integration into your research.

Principle of Detection